N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide
Overview
Description
N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide, also known as AZD9496, is a small molecule inhibitor that targets estrogen receptor alpha (ERα) and has potential therapeutic applications in the treatment of breast cancer.
Mechanism of Action
N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide binds to the ligand-binding domain of ERα and inhibits its transcriptional activity. This leads to a decrease in the expression of ERα target genes, which are involved in cell proliferation and survival. This compound has been shown to be a selective ERα inhibitor and has minimal effect on other nuclear receptors.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-proliferative effects on ERα-positive breast cancer cells. It has also been shown to induce apoptosis in breast cancer cells. In addition, this compound has been shown to inhibit the growth of breast cancer cells in animal models. However, it is important to note that this compound has not been shown to be effective in all ERα-positive breast cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide is its high selectivity for ERα. This makes it an ideal tool for studying the role of ERα in breast cancer. However, one limitation of this compound is its limited efficacy in some ERα-positive breast cancer cell lines. This may limit its usefulness in certain experimental settings.
Future Directions
There are several future directions for research on N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide. One potential area of research is the development of combination therapies that include this compound and other drugs that target different pathways involved in breast cancer. Another area of research is the identification of biomarkers that can predict the response of breast cancer cells to this compound. Finally, there is a need for further studies to determine the safety and efficacy of this compound in clinical trials.
Scientific Research Applications
N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of breast cancer. It has been shown to selectively inhibit the growth of ERα-positive breast cancer cells and has minimal effect on ERα-negative cells. This compound has also been shown to be effective in inhibiting the growth of tamoxifen-resistant breast cancer cells. In addition, this compound has been shown to be effective in reducing the growth of breast cancer cells in animal models.
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-17-10-12-18(13-11-17)28(26,27)24(20-9-5-4-8-19(20)22)16-21(25)23-14-6-2-3-7-15-23/h4-5,8-13H,2-3,6-7,14-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJAQTHBAUMZOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCCC2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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